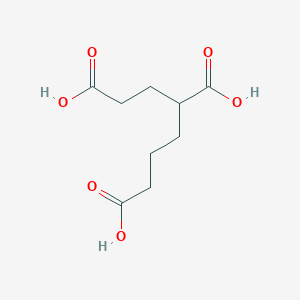

Hexane-1,3,6-tricarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,3,6-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c10-7(11)3-1-2-6(9(14)15)4-5-8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSARBTHSZMNCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC(=O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564148 | |

| Record name | Hexane-1,3,6-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-40-3 | |

| Record name | Hexane-1,3,6-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Hexane-1,3,6-tricarboxylic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-1,3,6-tricarboxylic acid, a tricarboxylic acid with the molecular formula C₉H₁₄O₆, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring three carboxylic acid functional groups on a hexane backbone, imparts specific chemical characteristics that make it a potential building block in the synthesis of more complex molecules, including polymers and pharmaceutical agents. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, details on experimental protocols for their determination, and a visualization of its synthesis pathway.

Chemical and Physical Properties

The properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the listed properties are computed or predicted based on its chemical structure.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1572-40-3 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₆ | [1][2][3] |

| Molecular Weight | 218.20 g/mol | [1] |

| Canonical SMILES | C(CC(CCC(=O)O)C(=O)O)CC(=O)O | [1] |

| InChI Key | YSARBTHSZMNCIB-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Method | Source |

| Melting Point | 112 °C | Experimental | [2] |

| Boiling Point | 439.9 ± 30.0 °C | Predicted | [2] |

| Density | 1.352 ± 0.06 g/cm³ | Predicted | [2] |

| XLogP3 | -0.2 | Computed | [1] |

| pKa Values | Not Experimentally Determined | - |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of carboxylic acids like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using the capillary tube method with either a Thiele tube or a modern digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within a Thiele tube.

-

Heating: The Thiele tube is heated gently and uniformly at the side arm. The temperature is raised slowly (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general method for determining the boiling point of a high-boiling organic liquid is provided for completeness.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or an aluminum block).

-

Heating: The apparatus is heated slowly. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the liquid is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid organic compound can be determined using the volumetric flask method.

Methodology:

-

Mass of Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed (m₁).

-

Mass of Flask with Sample: A known mass of this compound is added to the flask, and the flask is weighed again (m₂).

-

Filling with Solvent: A solvent in which the compound is insoluble is added to the flask until the calibration mark is reached. The flask is then reweighed (m₃).

-

Mass of Flask with Solvent Only: The flask is emptied, cleaned, dried, and filled to the mark with the same solvent and weighed (m₄).

-

Calculation: The density (ρ) of the solid is calculated using the following formula: ρ = (m₂ - m₁) / [((m₄ - m₁) / ρ_solvent) - ((m₃ - m₂) / ρ_solvent)] where ρ_solvent is the density of the solvent at the experimental temperature.

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

Methodology:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in a measured volume of the water-saturated octanol. This solution is then mixed with a measured volume of the octanol-saturated water in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Acid Dissociation Constant (pKa) Determination

Potentiometric titration is a common and accurate method for determining the pKa values of an acid.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent if the solubility is low.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acid solution. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a tricarboxylic acid, three inflection points and three half-equivalence points would be expected, corresponding to the three pKa values.

Synthesis Pathway

This compound can be synthesized via the hydrolysis of its corresponding trinitrile, Hexane-1,3,6-tricarbonitrile. This reaction involves the conversion of the nitrile functional groups (-C≡N) into carboxylic acid groups (-COOH) in the presence of water and an acid or base catalyst.

Caption: Synthesis pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound for professionals in research and drug development. While a complete experimental dataset for this compound is not yet available in the public domain, the provided predicted values and detailed experimental protocols offer a strong basis for its further investigation and application. The outlined synthesis pathway further clarifies its chemical accessibility. As research progresses, a more comprehensive experimental characterization of this versatile molecule is anticipated, which will undoubtedly broaden its potential applications in science and industry.

References

CAS number and synonyms for Hexane-1,3,6-tricarboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-1,3,6-tricarboxylic acid is a tricarboxylic acid with the molecular formula C9H14O6.[1] While specific in-depth research and applications for this particular molecule are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its known properties and outlines general methodologies for the synthesis and analysis of aliphatic tricarboxylic acids, which are applicable to this compound. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the broader class of polycarboxylic acids.

Chemical Identity and Properties

This compound is identified by the CAS Number 1572-40-3.[2][3][4][5] A summary of its key identifiers and computed physicochemical properties is presented below.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 1572-40-3[2][3][4][5] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C9H14O6[1] |

| Synonyms | 1,3,6-Hexanetricarboxylic acid, 4-Carboxyoctanedioic acid |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 218.205 g/mol [3] |

| XLogP3 | -0.2 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 8 |

| Exact Mass | 218.07903816 |

| Topological Polar Surface Area | 112 Ų |

| Heavy Atom Count | 15 |

| Complexity | 247 |

Data sourced from PubChem and other chemical databases.[2]

Synthesis of Aliphatic Tricarboxylic Acids: A General Protocol

General Experimental Protocol: Hydrolysis of a Tricarbonitrile

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the tricarbonitrile (e.g., Hexane-1,3,6-tricarbonitrile) in an excess of a strong mineral acid, such as 6M hydrochloric acid or sulfuric acid.

-

Reaction Conditions : Heat the mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the disappearance of the starting material.

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. If it remains in solution, the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification : The crude tricarboxylic acid can be purified by recrystallization from a suitable solvent or by column chromatography.

-

Characterization : The final product should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A patent for the preparation of Hexane-1,3,6-tricarbonitrile suggests its synthesis from an aliphatic α-ω-dinitrile and acrylonitrile in the presence of a base.[6] This trinitrile can then be used as the starting material for the synthesis of this compound as described above.

Caption: Synthesis of this compound via hydrolysis.

Analysis and Characterization of Aliphatic Carboxylic Acids

A variety of analytical techniques can be employed for the characterization of aliphatic carboxylic acids.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for the separation and quantification of carboxylic acids. Ion-exclusion chromatography is particularly suitable for separating aliphatic and aromatic carboxylic acids.[7]

-

Gas Chromatography (GC) : For volatile carboxylic acids, or those that can be derivatized to become volatile, GC is an effective analytical method.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are invaluable for elucidating the molecular structure of carboxylic acids.

-

Infrared (IR) Spectroscopy : The presence of the carboxylic acid functional group is readily identified by its characteristic broad O-H stretch and the sharp C=O stretch in the IR spectrum.

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Qualitative Tests

Simple chemical tests can indicate the presence of a carboxylic acid functional group:

-

Litmus Test : Carboxylic acids are acidic and will turn blue litmus paper red.[8]

-

Sodium Bicarbonate Test : The reaction of a carboxylic acid with a sodium bicarbonate solution will produce carbon dioxide gas, which is observed as effervescence.[8]

Potential Applications and Biological Relevance

While specific biological activities or drug development applications for this compound are not documented, the broader class of aliphatic carboxylic acids has diverse industrial and biological relevance. They are used in the production of polymers, resins, and dyes.[9] Some are naturally occurring and participate in normal biochemical processes.[9] For instance, tricarboxylic acids like citric acid are central intermediates in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.[10]

The toxicological profiles of aliphatic carboxylic acids are generally of low concern, with the primary adverse effects being irritation at high concentrations.[11] Quantitative structure-activity relationship (QSAR) studies have been conducted on the toxicity of aliphatic carboxylic acids to various organisms.[4]

Conclusion

This compound is a chemical compound for which detailed, specific research is limited. However, by understanding the general chemistry, synthesis, and analysis of aliphatic tricarboxylic acids, researchers and drug development professionals can establish a framework for working with this and related molecules. The methodologies and data presented in this guide provide a starting point for further investigation into the properties and potential applications of this compound. Future research is needed to elucidate its specific biological activities and explore its potential in various scientific and industrial fields.

References

- 1. This compound | C9H14O6 | CID 14795114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Assessment of Tricarboxylic Acid Cycle Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. QSAR analyses of the toxicity of aliphatic carboxylic acids and salts to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]

- 7. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Hexane-1,3,6-tricarboxylic Acid: A Technical Overview of its Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties

Basic physicochemical data for Hexane-1,3,6-tricarboxylic acid is summarized in the table below, primarily sourced from chemical databases.

| Property | Value | Source |

| CAS Number | 1572-40-3 | [ChemicalBook] |

| Molecular Formula | C₉H₁₄O₆ | [PubChem] |

| Molecular Weight | 218.2 g/mol | [ChemicalBook] |

| IUPAC Name | This compound | [PubChem] |

| Synonyms | 1,3,6-Hexanetricarboxylic acid | [PubChem] |

Synthesis of this compound

The primary route to obtaining this compound is through the hydrolysis of its corresponding trinitrile, 1,3,6-Hexanetricarbonitrile[1]. This trinitrile serves as a crucial intermediate, and its synthesis is the most extensively documented aspect of producing the final acid.

Synthesis of the Precursor: 1,3,6-Hexanetricarbonitrile

Recent advancements, particularly highlighted in patent literature, describe a two-stage process for the synthesis of 1,3,6-Hexanetricarbonitrile. This method is presented as a more selective alternative to direct reactions, which can lead to unwanted polymerizations[2].

Experimental Protocol for 1,3,6-Hexanetricarbonitrile Synthesis (based on patent literature):

The synthesis is typically conducted in two main steps:

-

Formation of an Intermediate from Adiponitrile: The process begins with the reaction of an aliphatic α-ω-dinitrile, such as adiponitrile, in the presence of a strong base to form an intermediate[2]. A preferred embodiment of this process involves obtaining an intermediate from adiponitrile under strongly basic reaction conditions[3]. The cyclization of adiponitrile to 2-amino-1-cyclopentene-1-carbonitrile is a known reaction under strongly basic conditions[3].

-

Reaction with Acrylonitrile: The intermediate formed in the first step is then reacted with acrylonitrile under weakly basic conditions to yield 1,3,6-Hexanetricarbonitrile[2]. This two-step approach is designed to be a selective synthesis of the desired tricarbonitrile[2]. The synthesis can preferably be carried out as a one-pot reaction[3].

An alternative, older method for the preparation of 1,3,6-Hexanetricarbonitrile involves the reaction of 2-amino-1-cyclopentene-1-carbonitrile with acrylonitrile in the presence of elemental sodium. However, this method is considered to have a significant safety risk, making it unsuitable for large-scale industrial production[2][3][4].

The following diagram illustrates the general workflow for the synthesis of 1,3,6-Hexanetricarbonitrile from adiponitrile and acrylonitrile as described in the patent literature.

Caption: A simplified workflow for the two-step synthesis of 1,3,6-Hexanetricarbonitrile.

Final Step: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the nitrile groups of 1,3,6-Hexanetricarbonitrile. This reaction can be carried out under either acidic or basic conditions to yield this compound[1]. This tricarboxylic acid is noted for its application as a detergent[2].

The logical relationship for the final conversion is depicted in the following diagram.

Caption: The conversion of 1,3,6-Hexanetricarbonitrile to this compound.

Conclusion

While the historical discovery of this compound remains obscure, modern synthetic chemistry provides a clear pathway to its production. The key to its synthesis lies in the controlled formation of its precursor, 1,3,6-Hexanetricarbonitrile, from readily available starting materials like adiponitrile and acrylonitrile. The subsequent hydrolysis of the trinitrile provides the final tricarboxylic acid. The patent literature suggests an industrial interest in this compound, particularly for its use as a detergent. Further research into the reaction kinetics and optimization of the synthesis of the trinitrile precursor could be of value for industrial applications.

References

- 1. 1,3,6-Hexanetricarbonitrile | 1772-25-4 | Benchchem [benchchem.com]

- 2. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]

- 3. US6790976B2 - Process for producing aliphatic tricarbonitriles - Google Patents [patents.google.com]

- 4. CN1341589A - Process for preparing aliphatic trinitrile - Google Patents [patents.google.com]

Hexane-1,3,6-tricarboxylic Acid: A Synthetic Compound with No Known Natural Sources

An extensive review of scientific literature and chemical databases reveals no evidence of Hexane-1,3,6-tricarboxylic acid occurring from natural sources. This technical guide addresses the current understanding of this compound, focusing on its synthetic origins, as no data supports its presence in plants, fungi, bacteria, or marine organisms.

For researchers, scientists, and drug development professionals investigating novel compounds, understanding the origin and synthesis of a molecule is paramount. While the allure of naturally derived compounds is strong, the available data indicates that this compound is a product of chemical synthesis rather than a constituent of any known biological system.

Absence of Natural Occurrence and Biosynthesis

Comprehensive searches of scholarly articles and chemical repositories have failed to identify any instance of this compound being isolated from a natural source. Consequently, there is no information regarding its potential biosynthesis or metabolic pathways in any organism. The focus of the available literature remains on its chemical properties and synthetic production.

Synthetic Pathway

The primary route to obtaining this compound is through the hydrolysis of its corresponding nitrile precursor, 1,3,6-Hexanetricarbonitrile.[1] This process involves the conversion of the three nitrile functional groups (-C≡N) into carboxylic acid groups (-COOH) through the addition of water, typically under acidic or basic conditions.

Figure 1. Synthetic route to this compound.

Notably, 1,3,6-Hexanetricarbonitrile itself is not a naturally occurring compound but is generated as a byproduct during the industrial electrochemical synthesis of adiponitrile, a key precursor in the production of nylon.[2][3] This industrial origin further solidifies the classification of this compound as a synthetic chemical.

Physicochemical Data

While devoid of a natural origin story, the physicochemical properties of this compound are well-documented in various chemical databases. A summary of this information is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₆ | [4] |

| Molecular Weight | 218.20 g/mol | [4] |

| CAS Number | 1572-40-3 | [5] |

Conclusion

References

- 1. 1,3,6-Hexanetricarbonitrile | 1772-25-4 | Benchchem [benchchem.com]

- 2. 1,3,6-Hexanetricarbonitrile as electrolyte additive for high voltage Li-ion battery [yacooscience.com]

- 3. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]

- 4. This compound | C9H14O6 | CID 14795114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1572-40-3 [m.chemicalbook.com]

Solubility profile of Hexane-1,3,6-tricarboxylic acid in aqueous and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Hexane-1,3,6-tricarboxylic acid in both aqueous and organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally analogous compounds to predict its solubility characteristics. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.

Introduction to this compound

This compound (CAS No. 1572-40-3) is an aliphatic tricarboxylic acid with the molecular formula C₉H₁₄O₆ and a molecular weight of 218.20 g/mol .[1][2] Its structure, featuring three carboxylic acid functional groups distributed along a hexane chain, suggests a high degree of polarity. Understanding the solubility of this compound is crucial for a variety of applications, including its use in polymer chemistry, as a chelating agent, and in the development of novel pharmaceutical formulations.[3] The solubility profile dictates how it can be handled, purified, and utilized in different solvent systems.

Predicted Solubility Profile

Based on its molecular structure and the general principles of solubility, this compound is predicted to exhibit the following solubility characteristics:

-

Aqueous Solubility: The presence of three carboxylic acid groups, which can readily form hydrogen bonds with water, suggests that this compound is likely to be highly soluble in water and other polar protic solvents. The computed XLogP3 value of -0.2 further supports its hydrophilic nature.[2]

-

Organic Solvent Solubility: Its solubility in organic solvents is expected to be highly dependent on the polarity of the solvent. It is anticipated to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in nonpolar solvents like hexane.

Quantitative Solubility Data for Analogous Compounds

To provide a more quantitative insight into the potential solubility of this compound, the following tables summarize the solubility data for two structurally similar tricarboxylic acids: citric acid and propane-1,2,3-tricarboxylic acid.

Table 1: Solubility of Citric Acid (2-hydroxypropane-1,2,3-tricarboxylic acid) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Water | 10 | 119 | [4] |

| Water | 20 | 133 | [4] |

| Water | 30 | 148 | [4] |

| Water | 40 | 162 | [4] |

| Ethanol | 25 | 62 | [4] |

| Amyl Acetate | 25 | 4.41 | [4] |

| Diethyl Ether | 25 | 1.05 | [4] |

| Methanol | 19 | 197 | [5] |

| Propanol | 19 | 62.8 | [5] |

| Chloroform | - | 0.007 | [5] |

| Acetone | - | Soluble | [4] |

| DMSO | - | Soluble | [4] |

Table 2: Solubility of Propane-1,2,3-tricarboxylic Acid (Tricarballylic Acid)

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 18 | 500 mg/mL | |

| Methanol | - | Soluble | |

| Ether | - | Slightly Soluble |

The high water solubility of both citric acid and propane-1,2,3-tricarboxylic acid strongly suggests that this compound will also be highly soluble in aqueous solutions. The data for citric acid provides a good estimate for its likely solubility in various polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetone, Hexane) of analytical grade

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Data Presentation:

All quantitative solubility data should be summarized in a clearly structured table, allowing for easy comparison between different solvents. The table should include the solvent, temperature, and the determined solubility with standard deviations from replicate measurements.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of the solubility determination process.

References

- 1. This compound | 1572-40-3 [m.chemicalbook.com]

- 2. This compound | C9H14O6 | CID 14795114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane-1,1,1-tricarboxylic acid | 111324-43-7 | Benchchem [benchchem.com]

- 4. Citric acid - Wikipedia [en.wikipedia.org]

- 5. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical and Stability Profile of Hexane-1,3,6-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to characterize the thermochemical and stability properties of Hexane-1,3,6-tricarboxylic acid. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on the detailed experimental protocols necessary for determining its key thermodynamic and stability parameters. This guide serves as a foundational resource for researchers and professionals in drug development, enabling them to conduct a thorough and accurate assessment of this compound for potential pharmaceutical applications.

Introduction

This compound is a complex organic molecule with potential applications in various scientific and industrial fields, including as a building block in polymer synthesis or as a chelating agent in drug delivery systems. A thorough understanding of its thermochemical properties and stability is paramount for its safe handling, formulation, and application. This guide outlines the essential experimental procedures for determining these critical parameters.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₆ | PubChem |

| Molecular Weight | 218.20 g/mol | PubChem |

| XLogP3-AA | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

Thermochemical Data

The following table outlines the key thermochemical parameters for this compound. Currently, there is no experimentally determined data for these properties. The subsequent sections detail the experimental protocols required for their determination.

| Parameter | Symbol | Value (To Be Determined) | Units |

| Standard Enthalpy of Formation | ΔHf° | Not Available | kJ/mol |

| Standard Molar Entropy | S° | Not Available | J/(mol·K) |

| Molar Heat Capacity (at constant pressure) | Cp | Not Available | J/(mol·K) |

Stability Data

The stability profile of a compound is critical for determining its shelf-life and appropriate storage conditions. The following table lists key stability parameters for this compound, which are yet to be experimentally determined.

| Parameter | Condition | Value (To Be Determined) |

| Decomposition Temperature | Inert Atmosphere | Not Available |

| Long-Term Stability | 25°C / 60% RH | Not Available |

| Accelerated Stability | 40°C / 75% RH | Not Available |

Experimental Protocols

A comprehensive evaluation of the thermochemical and stability properties of this compound requires the application of several analytical techniques. The following sections provide detailed methodologies for these essential experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation can be calculated from the experimentally determined enthalpy of combustion using a bomb calorimeter.[1][2][3][4]

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

-

Oxygen bomb calorimeter

-

Pellet press

-

Fuse wire (e.g., nickel-chromium)

-

Crucible

-

High-pressure oxygen source

-

Calibrated thermometer or temperature sensor

-

Benzoic acid (as a standard for calibration)

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of benzoic acid.[5]

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in the crucible, and a fuse wire of known length is attached to the electrodes, ensuring it is in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.[1][2]

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[2]

-

Combustion: The bomb is submerged in a known volume of water in the calorimeter. The temperature of the water is monitored until it becomes stable. The sample is then ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter and corrections for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the fuse wire.[1] The standard enthalpy of formation is then derived from the standard enthalpy of combustion.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6][7][8]

Objective: To determine the molar heat capacity and identify any phase transitions (e.g., melting, glass transition) of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (e.g., aluminum)

-

Reference pan (empty)

-

High-purity indium (for temperature and enthalpy calibration)

Procedure:

-

Calibration: The instrument is calibrated for temperature and heat flow using a certified reference material like indium.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a sample pan.

-

Thermal Program: The sample and an empty reference pan are placed in the DSC cell. The temperature is ramped at a controlled rate (e.g., 10°C/min) over the desired temperature range.[8]

-

Data Acquisition: The differential heat flow to the sample and reference is measured as a function of temperature.

-

Analysis:

-

Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.[9]

-

Phase Transitions: Endothermic events (e.g., melting) or exothermic events (e.g., crystallization) are identified as peaks in the DSC thermogram. The temperature of the transition and the associated enthalpy change are determined from the peak position and area.[7]

-

Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10]

Objective: To determine the decomposition temperature and thermal stability of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pan (e.g., platinum or alumina)

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in the TGA sample pan.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled inert atmosphere.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Analysis: The TGA thermogram (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, which is a key indicator of the compound's thermal stability. The temperatures at which specific mass loss percentages occur (e.g., 5% or 50%) are also reported. The decomposition of carboxylic acid groups can be observed in specific temperature ranges.[11][12]

Long-Term and Accelerated Stability Testing

Stability testing is crucial for determining the shelf-life of a substance under defined storage conditions. These protocols are often guided by the International Council for Harmonisation (ICH) guidelines for pharmaceutical products.[13][14]

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Apparatus:

-

Controlled environment stability chambers

-

Appropriate analytical instrumentation to assess purity and degradation (e.g., HPLC, GC-MS)

Procedure:

-

Sample Packaging: Samples of this compound are stored in containers that simulate the proposed packaging for storage and distribution.[15]

-

Storage Conditions:

-

Testing Frequency: Samples are withdrawn and analyzed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).[16]

-

Analysis: At each time point, the samples are analyzed for changes in physical appearance, purity (assay), and the presence of degradation products.

-

Shelf-Life Determination: The data from these studies are used to establish a retest period or shelf-life for the compound.

Mandatory Visualizations

Experimental Workflow for Thermochemical and Stability Characterization

The following diagram illustrates the logical workflow for a comprehensive characterization of this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the experimental determination of the thermochemical and stability properties of this compound. While specific data for this compound is currently unavailable, the protocols outlined herein offer a clear path for researchers to generate this critical information. A thorough understanding of these properties is essential for the potential development and application of this compound in pharmaceutical and other scientific domains. The successful execution of these experiments will fill a significant knowledge gap and enable the safe and effective utilization of this compound.

References

- 1. homepages.gac.edu [homepages.gac.edu]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. nsuworks.nova.edu [nsuworks.nova.edu]

- 4. scimed.co.uk [scimed.co.uk]

- 5. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 6. infinitalab.com [infinitalab.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. research.tudelft.nl [research.tudelft.nl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability testing protocols | PPTX [slideshare.net]

- 16. www3.paho.org [www3.paho.org]

Investigating the Biological Activity of Hexane-1,3,6-tricarboxylic Acid: A Review of Existing Literature

A comprehensive review of scientific databases and patent literature reveals no documented biological activity for Hexane-1,3,6-tricarboxylic acid. Despite its clear chemical structure and commercial availability, this molecule has not been the subject of published research investigating its pharmacological, physiological, or biochemical effects in biological systems. This technical guide summarizes the available information and the absence of data, addressing the core requirements of researchers, scientists, and drug development professionals.

Absence of Biological Data

Extensive searches of prominent scientific databases, including PubChem, ChemicalBook, and Molport, yield information on the physical and chemical properties of this compound. However, these resources contain no data pertaining to its biological activity, such as in vitro or in vivo studies, mechanism of action, or potential therapeutic effects.

Industrial and Synthetic Context

While no biological studies are available, the patent literature provides some context for the compound's use. A European patent application (EP1170282A1) details the synthesis of the precursor molecule, 1,3,6-Hexanetricarbonitrile. The patent notes that this compound can be produced from this precursor through hydrolysis and suggests its potential application as a detergent. This industrial use does not imply any specific biological activity within a pharmacological framework.

Data Presentation

Due to the lack of quantitative data on the biological activity of this compound, no tables of metrics such as IC₅₀, EC₅₀, or binding affinities can be provided.

Experimental Protocols

As there are no published studies on the biological activity of this compound, no experimental protocols for its evaluation are available in the literature.

Signaling Pathways and Experimental Workflows

The absence of research into the mechanism of action of this compound means there are no known signaling pathways or experimental workflows to visualize. Therefore, the generation of Graphviz diagrams as requested is not possible.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, this compound represents a chemical entity with no known biological profile. Its potential use as a scaffold, linker, or building block in the synthesis of larger, biologically active molecules remains a theoretical possibility but is not supported by existing literature. Any investigation into the biological effects of this compound would be novel and would require foundational in vitro and in vivo screening to determine if any such activity exists. Without this foundational research, the molecule remains, from a biological perspective, uncharacterized.

An In-Depth Technical Guide to Hexane-1,3,6-tricarboxylic Acid: Exploring Derivatives and Functional Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexane-1,3,6-tricarboxylic acid, a structurally unique aliphatic tricarboxylic acid, and its derivatives represent a compelling area of chemical and pharmacological exploration. While not as extensively studied as other metabolic intermediates, its distinct architecture suggests potential for novel interactions with biological systems. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and functional analogues of this compound, aiming to stimulate further research and development in this promising area. Due to the limited direct research on this specific molecule, this guide draws upon established principles of organic synthesis and the known biological roles of structurally related long-chain and tricarboxylic acids to infer potential properties and applications.

Introduction to this compound

This compound (HTCA) is an organic compound with the molecular formula C₉H₁₄O₆. Its structure features a six-carbon hexane backbone with carboxylic acid groups at the 1, 3, and 6 positions. This arrangement of functional groups imparts specific chemical properties, including high polarity and the potential for multiple points of interaction with biological molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₆ | PubChem |

| Molecular Weight | 218.20 g/mol | PubChem |

| CAS Number | 1572-40-3 | PubChem |

| Predicted LogP | -0.8 | ChemAxon |

| Predicted pKa | 4.5, 4.8, 5.2 | ChemAxon |

Synthesis of this compound and Derivatives

The synthesis of this compound can be approached through the hydrolysis of its corresponding trinitrile precursor, 1,3,6-Hexanetricarbonitrile.

Synthesis of 1,3,6-Hexanetricarbonitrile

A patented method describes the synthesis of 1,3,6-Hexanetricarbonitrile via a Michael addition reaction.[1] This process involves the reaction of an appropriate dinitrile with acrylonitrile in the presence of a strong base.

Experimental Protocol: Synthesis of 1,3,6-Hexanetricarbonitrile (General Procedure)

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with a suitable solvent and a strong base (e.g., sodium hydride).

-

Addition of Reactants: Adiponitrile (hexane-1,6-dinitrile) is added to the stirred suspension. Acrylonitrile is then added dropwise, maintaining the reaction temperature below a specified limit.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by distillation under reduced pressure.

A laboratory-scale synthesis has also been reported involving the reaction of 1,3,6-trichlorohexane with sodium cyanide.[2] Another method involves the reaction of 1,6-dicyano-2-butylene with HCl in methanol, followed by the addition of NaCN.[3][4]

Hydrolysis of 1,3,6-Hexanetricarbonitrile to this compound

Experimental Protocol: Hydrolysis of Aliphatic Trinitriles (General Procedure)

-

Acid-Catalyzed Hydrolysis: 1,3,6-Hexanetricarbonitrile is refluxed in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction progress is monitored by the cessation of ammonia evolution. The product, this compound, is then isolated by cooling and filtration or extraction.

-

Base-Catalyzed Hydrolysis: The trinitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the solution is acidified to precipitate the tricarboxylic acid, which is then purified by recrystallization.

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Functional Analogues

While specific biological data for this compound is scarce, its structural similarity to key metabolic intermediates suggests potential roles in various biological processes. Long-chain dicarboxylic acids are known to be metabolized via peroxisomal β-oxidation, an alternative pathway to mitochondrial fatty acid oxidation.[5] This suggests that HTCA could potentially influence lipid metabolism.

Role in the Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle is a central metabolic pathway for the generation of energy and biosynthetic precursors.[6][7] The cycle utilizes tricarboxylic acids like citrate and isocitrate. The structural features of HTCA make it a candidate for interacting with enzymes of the TCA cycle.

Caption: Potential interaction of HTCA with TCA cycle enzymes.

Functional Analogues in Drug Development

The development of molecules that modulate the activity of TCA cycle enzymes is an active area of research, particularly in oncology. For example, inhibitors of isocitrate dehydrogenase (IDH) have been developed as cancer therapeutics. Given that HTCA is a tricarboxylic acid, it and its derivatives could serve as scaffolds for the design of novel enzyme inhibitors. The structure-activity relationship of such inhibitors often depends on the spatial arrangement of the carboxylic acid groups and the nature of the carbon backbone.

Table 2: Examples of Tricarboxylic Acid Analogues as Enzyme Inhibitors

| Compound Class | Target Enzyme | Therapeutic Area | Key Structural Features |

| Substituted Isocitrates | Isocitrate Dehydrogenase (IDH) | Oncology | Mimics the natural substrate isocitrate. |

| Carboxycitraconates | Aconitase | Metabolic Disorders | Contains a double bond that influences binding. |

| Long-chain dicarboxylates | Carnitine Palmitoyltransferase I | Metabolic Disorders | Long aliphatic chain with terminal carboxyl groups. |

The design of functional analogues of HTCA could involve:

-

Esterification: Converting one or more carboxylic acid groups to esters to modulate solubility and cell permeability.

-

Amidation: Forming amides to introduce new hydrogen bonding capabilities.

-

Chain modification: Altering the length or rigidity of the hexane backbone to optimize binding to target enzymes.

-

Introduction of other functional groups: Adding hydroxyl or amino groups to create additional interaction points.

Caption: Strategies for designing functional analogues of HTCA.

Data Presentation

Currently, there is a notable absence of quantitative biological data for this compound in publicly accessible literature. To facilitate future research, the following table outlines the types of data that would be crucial for characterizing the biological activity of HTCA and its analogues.

Table 3: Framework for Quantitative Data Collection

| Parameter | Experimental Assay | Relevance |

| IC₅₀ / Kᵢ Values | Enzyme Inhibition Assays (e.g., for IDH, Aconitase) | Quantifies the potency of inhibition. |

| EC₅₀ Values | Cell-based Assays (e.g., cell proliferation, cytokine production) | Measures the effective concentration in a cellular context. |

| Metabolic Stability | In vitro metabolism studies (e.g., liver microsomes) | Assesses the compound's susceptibility to metabolic breakdown. |

| Cell Permeability | Caco-2 Permeability Assay | Determines the ability of the compound to cross cell membranes. |

| In vivo Efficacy | Animal models of disease | Evaluates the therapeutic potential in a living organism. |

Conclusion and Future Directions

This compound presents an intriguing yet underexplored scaffold for chemical and pharmacological research. While direct biological data is limited, its synthesis is achievable through established chemical transformations. The structural relationship to key metabolic tricarboxylic acids suggests a potential for interaction with enzymes in central metabolism, offering a starting point for the design of novel therapeutic agents.

Future research should focus on:

-

Detailed Synthesis and Characterization: Developing and optimizing the synthesis of HTCA and a library of its derivatives.

-

Biological Screening: Systematically screening HTCA and its analogues against a panel of metabolic enzymes and in various disease-relevant cell-based assays.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Establishing relationships between the chemical structure of these compounds and their biological activity to guide the design of more potent and selective molecules.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

By pursuing these avenues of research, the full potential of this compound and its derivatives as tools for chemical biology and as starting points for drug discovery can be unlocked.

References

- 1. EP1170282B1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]

- 2. 1,3,6-Hexanetricarbonitrile | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,6-HEXANETRICARBONITRILE | 1772-25-4 [chemicalbook.com]

- 4. 1,3,6-HEXANETRICARBONITRILE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]

- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Step-by-Step Synthesis of Hexane-1,3,6-tricarboxylic Acid from its Nitrile Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of hexane-1,3,6-tricarboxylic acid via the hydrolysis of its precursor, hexane-1,3,6-tricarbonitrile. The procedure outlines a robust and reliable method suitable for laboratory-scale synthesis. This document includes a step-by-step experimental protocol, a summary of key quantitative data, and characterization details for the final product.

Introduction

This compound is a versatile building block in organic synthesis, finding applications in the development of novel polymers, chelating agents, and as a starting material for various pharmacologically active molecules. The synthesis of this tricarboxylic acid is most commonly achieved through the hydrolysis of the corresponding trinitrile. This process can be effectively carried out under either acidic or basic conditions, with both methods yielding the desired product. This note will focus on the acid-catalyzed hydrolysis, which typically offers a more direct route to the free carboxylic acid.

Reaction Scheme

The overall chemical transformation involves the conversion of the three nitrile functional groups in hexane-1,3,6-tricarbonitrile to carboxylic acid groups through hydrolysis.

Hexane-1,3,6-tricarbonitrile → this compound

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Property | Hexane-1,3,6-tricarbonitrile (Precursor) | This compound (Product) |

| IUPAC Name | Hexane-1,3,6-tricarbonitrile | This compound |

| CAS Number | 1772-25-4 | 1572-40-3 |

| Molecular Formula | C₉H₁₁N₃ | C₉H₁₄O₆ |

| Molecular Weight | 161.20 g/mol | 218.20 g/mol [1] |

| Appearance | Colorless to pale yellow liquid | White crystalline solid |

| Boiling Point | 255-260 °C at 2 mmHg | Decomposes upon heating |

| Solubility | Soluble in organic solvents | Soluble in water and polar organic solvents |

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

Hexane-1,3,6-tricarbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel (1 L)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 16.1 g (0.1 mol) of hexane-1,3,6-tricarbonitrile.

-

Acid Addition: Slowly and carefully add 150 mL of a 50% (v/v) aqueous solution of sulfuric acid to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.

-

Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ammonia gas evolution (test with moist pH paper).

-

Cooling and Quenching: After the reaction is complete, cool the flask to room temperature and then further in an ice bath.

-

Neutralization and Extraction: Carefully pour the cooled reaction mixture into a 1 L beaker containing 300 g of crushed ice. Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8. This step should be performed with vigorous stirring in a well-ventilated fume hood due to the evolution of carbon dioxide.

-

Work-up: Transfer the neutralized solution to a 1 L separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Characterization

The final product can be characterized by various spectroscopic methods:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the hexane backbone and a broad singlet for the carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for the three distinct carboxylic acid carbons in the range of 170-180 ppm, along with signals for the aliphatic carbons of the hexane chain.

-

FTIR: The infrared spectrum will show a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹, characteristic of a carboxylic acid.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the step-by-step synthesis of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

The neutralization step produces a significant amount of carbon dioxide gas; ensure adequate ventilation to prevent pressure buildup.

This application note provides a comprehensive guide for the synthesis of this compound. The described protocol is a representative method and may require optimization based on specific laboratory conditions and desired purity levels.

References

Industrial Scale Production of Hexane-1,3,6-tricarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial scale production of Hexane-1,3,6-tricarboxylic acid. The primary manufacturing route involves a two-step synthesis: the formation of Hexane-1,3,6-tricarbonitrile, followed by its hydrolysis to the final tricarboxylic acid product. This guide outlines the methodologies for both stages, including reaction parameters, purification techniques, and relevant quantitative data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis and process development.

Introduction

This compound is a versatile chemical intermediate with applications in various industries, including its use as a building block for polymers and as a component in detergents.[1] The efficient and scalable production of this compound is therefore of significant interest. The most viable industrial method proceeds through the formation and subsequent hydrolysis of a trinitrile precursor, Hexane-1,3,6-tricarbonitrile. This document details the protocols for this two-stage process, providing insights into the reaction conditions and purification strategies suitable for large-scale manufacturing.

Part 1: Synthesis of Hexane-1,3,6-tricarbonitrile

The initial step in the production of this compound is the synthesis of its trinitrile precursor. This is typically achieved through a Michael addition reaction involving an aliphatic α,ω-dinitrile and acrylonitrile. A patented method outlines a two-stage synthesis that can be performed as a one-pot reaction.[1]

Experimental Protocol: Synthesis of Hexane-1,3,6-tricarbonitrile

This protocol is based on the principles outlined in patent EP1170282B1.[1]

Materials:

-

Aliphatic α,ω-dinitrile (e.g., Adiponitrile)

-

Acrylonitrile

-

Strong base (e.g., Potassium tert-butoxide)

-

Weakly basic catalyst (e.g., Potassium carbonate)

-

Solvent (e.g., Toluene)

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet

-

Addition funnels

-

Temperature and pressure monitoring equipment

-

Distillation apparatus for solvent removal

-

Filtration unit

Procedure:

-

Intermediate Formation:

-

Charge the reactor with the aliphatic α,ω-dinitrile and solvent.

-

Inert the reactor with nitrogen.

-

Heat the mixture to a temperature between 70°C and 120°C (preferably 80-100°C).[1]

-

Slowly add a solution of the strong base in the solvent to the reactor.

-

Maintain the reaction temperature and stir for a specified period to form the intermediate.

-

-

Reaction with Acrylonitrile:

-

Cool the reaction mixture.

-

Add the weakly basic catalyst.

-

Slowly add acrylonitrile to the reaction mixture, maintaining the temperature at a controlled level.

-

After the addition is complete, continue to stir the mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC-MS).

-

-

Work-up and Isolation:

-

Neutralize the reaction mixture with an appropriate acid.

-

Wash the organic phase with water to remove salts.

-

Separate the aqueous and organic layers.

-

Remove the solvent from the organic layer by distillation under reduced pressure.

-

The crude Hexane-1,3,6-tricarbonitrile can be purified by vacuum distillation.

-

Quantitative Data Summary: Synthesis of Hexane-1,3,6-tricarbonitrile

| Parameter | Value/Range | Reference |

| Reactants | ||

| Aliphatic α,ω-dinitrile | Stoichiometric | [1] |

| Acrylonitrile | Stoichiometric to slight excess | [1] |

| Strong Base (e.g., K-tert-butoxide) | Catalytic amount | [1] |

| Weak Base (e.g., K2CO3) | Catalytic amount | [1] |

| Reaction Conditions | ||

| Temperature (Intermediate Formation) | 70 - 120 °C | [1] |

| Temperature (Acrylonitrile Addition) | Controlled, typically lower than the first stage | [1] |

| Pressure | Atmospheric | Assumed |

| Reaction Time | Varies depending on scale and specific reactants | - |

| Yield | High (specific yield not publicly disclosed) | - |

Part 2: Hydrolysis of Hexane-1,3,6-tricarbonitrile to this compound

The second and final stage of the production process is the hydrolysis of the three nitrile groups of Hexane-1,3,6-tricarbonitrile to carboxylic acid functionalities. This can be achieved through either acidic or alkaline hydrolysis. The choice between these methods will depend on factors such as desired purity, downstream processing, and cost.

Experimental Protocol: Hydrolysis of Hexane-1,3,6-tricarbonitrile

The following are generalized protocols for acidic and alkaline hydrolysis. Optimal conditions for industrial-scale production would require process-specific optimization.

Method A: Acidic Hydrolysis

Materials:

-

Hexane-1,3,6-tricarbonitrile

-

Strong acid (e.g., concentrated Hydrochloric acid or Sulfuric acid)

-

Water

Equipment:

-

Glass-lined or corrosion-resistant reactor with reflux condenser and stirrer

-

Heating and cooling system

-

Filtration or centrifugation equipment

-

Crystallizer

-

Drying oven

Procedure:

-

Reaction:

-

Charge the reactor with Hexane-1,3,6-tricarbonitrile and an aqueous solution of the strong acid.

-

Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis. The reaction progress can be monitored by measuring the evolution of ammonia or by chromatographic analysis of the reaction mixture.

-

During the reaction, ammonium salt of the acid used will be formed.

-

-

Isolation and Purification:

-

After completion of the reaction, cool the mixture to induce crystallization of the this compound.

-

Isolate the solid product by filtration or centrifugation.

-

Wash the crystals with cold water to remove residual acid and ammonium salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.

-

Dry the purified crystals under vacuum.

-

Method B: Alkaline Hydrolysis

Materials:

-

Hexane-1,3,6-tricarbonitrile

-

Strong base (e.g., Sodium hydroxide or Potassium hydroxide)

-

Water

-

Strong acid for neutralization (e.g., Hydrochloric acid or Sulfuric acid)

Equipment:

-

Reactor with reflux condenser, stirrer, and off-gas scrubber

-

Heating and cooling system

-

Filtration or centrifugation equipment

-

Crystallizer

-

Drying oven

Procedure:

-

Reaction:

-

Charge the reactor with Hexane-1,3,6-tricarbonitrile and an aqueous solution of the strong base.

-

Heat the mixture to reflux. Ammonia gas will be evolved and should be passed through a scrubber.

-

Continue heating until the hydrolysis is complete. The reaction mixture will contain the trisodium or tripotassium salt of the tricarboxylic acid.

-

-

Isolation and Purification:

-

Cool the reaction mixture.

-

Carefully acidify the solution with a strong acid to a pH where the this compound precipitates. The pH for precipitation will need to be determined experimentally but will likely be below the first pKa of the acid.

-

Isolate the precipitated solid by filtration or centrifugation.

-

Wash the product with cold water to remove inorganic salts.

-

For higher purity, the crude acid can be recrystallized.

-

Dry the final product under vacuum.

-

Quantitative Data Summary: Hydrolysis of Nitriles (General)

The following table provides general parameters for nitrile hydrolysis based on analogous industrial processes for dicarboxylic acids like adipic acid. Specific values for this compound production would need to be optimized.

| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis | Reference |

| Reactants | |||

| Nitrile Concentration | Dependent on solubility and reaction rate | Dependent on solubility and reaction rate | - |

| Acid/Base Concentration | Excess molar equivalents per nitrile group | Excess molar equivalents per nitrile group | - |

| Reaction Conditions | |||

| Temperature | Reflux | Reflux | - |

| Pressure | Atmospheric or slightly elevated | Atmospheric | - |

| Reaction Time | Several hours to completion | Several hours to completion | - |

| Yield | Typically high (>90%) | Typically high (>90%) | - |

| Purification | |||

| Precipitation pH | N/A | Acidification to low pH | - |

| Recrystallization Solvent | Water, organic solvents | Water, organic solvents | - |

Process Flow and Logic

The overall industrial production process for this compound can be visualized as a two-step sequence. The first step involves the synthesis of the key intermediate, Hexane-1,3,6-tricarbonitrile, from readily available starting materials. The second step is the hydrolysis of this intermediate to the final product.

Caption: Overall workflow for the industrial production of this compound.

Signaling Pathway Analogy in Synthesis

While not a biological signaling pathway, the logical progression of the synthesis can be represented in a similar manner, highlighting the key transformations and reagents.

Caption: Logical pathway for the synthesis of this compound.

Conclusion

The industrial-scale production of this compound is a feasible process rooted in established organic synthesis principles. The two-step approach, involving the synthesis of a tricarbonitrile intermediate followed by hydrolysis, offers a viable route to this valuable chemical. The protocols and data presented herein provide a foundational understanding for researchers and professionals to develop and optimize this manufacturing process. Further pilot-scale studies would be necessary to refine the reaction conditions, maximize yields, and ensure the economic viability of the process.

References

Synthesis of Hexane-1,3,6-tricarboxylic Acid: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of Hexane-1,3,6-tricarboxylic acid. The synthesis is achieved through the hydrolysis of its corresponding trinitrile precursor, 1,3,6-Hexanetricarbonitrile. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a trifunctional organic acid with potential applications in various fields, including the development of novel polymers, cross-linking agents, and as a building block in the synthesis of pharmacologically active molecules. The presence of three carboxylic acid groups offers multiple points for chemical modification, making it a versatile synthon. The most direct laboratory-scale synthesis involves the hydrolysis of 1,3,6-Hexanetricarbonitrile, a reaction that can be effectively carried out under acidic conditions.

Experimental Protocol

The synthesis of this compound is performed via the acid-catalyzed hydrolysis of 1,3,6-Hexanetricarbonitrile. The nitrile groups are converted to carboxylic acids in the presence of a strong acid and heat.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1,3,6-Hexanetricarbonitrile | ≥98% | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent | Fisher Scientific |

| Deionized Water (H₂O) | High Purity | In-house |

| Dichloromethane (CH₂Cl₂) | ACS Reagent | VWR |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | Sigma-Aldrich |

| Round-bottom flask, 250 mL | - | - |

| Reflux condenser | - | - |

| Heating mantle | - | - |

| Magnetic stirrer and stir bar | - | - |

| Separatory funnel, 500 mL | - | - |

| Rotary evaporator | - | - |

| Buchner funnel and filter paper | - | - |

| pH paper | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3,6-Hexanetricarbonitrile (10.0 g, 0.062 mol).

-

Acid Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid (100 mL) to the flask. The addition should be done slowly and with stirring in a fume hood due to the exothermic nature of the reaction.

-

Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper held at the top of the condenser).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 200 g of crushed ice with constant stirring.

-

Extraction: Transfer the resulting aqueous solution to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL) to remove any unreacted starting material and non-polar impurities.

-

Isolation of Product: The desired this compound remains in the aqueous layer. To isolate the product, the aqueous solution can be concentrated under reduced pressure using a rotary evaporator to remove water. Note: As the product is a non-volatile solid, evaporation of water will lead to its precipitation.

-

Purification: The crude solid product is collected by vacuum filtration. Recrystallization from hot water can be performed for further purification. Dissolve the crude product in a minimum amount of hot deionized water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C to a constant weight.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The melting point should also be determined.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material (Trinitrile) Mass | 10.0 g |

| Molar Mass of Trinitrile | 161.21 g/mol |

| Moles of Trinitrile | 0.062 mol |

| Sulfuric Acid Solution | 50% (v/v) |

| Volume of Sulfuric Acid Solution | 100 mL |

| Reflux Time | 12 hours |

| Theoretical Yield of Tricarboxylic Acid | 13.53 g |

| Expected Yield | 10.8 - 12.2 g (80-90%) |

| Appearance | White crystalline solid |

| Molecular Formula | C₉H₁₄O₆ |

| Molecular Weight | 218.20 g/mol |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-